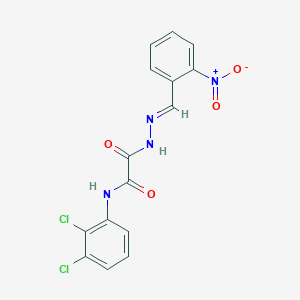
(4-Methylphenyl)methyl-triphenylphosphanium;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methylbenzyl)triphenylphosphonium bromide is a chemical compound with the molecular formula C₂₆H₂₄BrP and a molecular weight of 447.36 g/mol . It is commonly used as a Wittig reagent in organic synthesis, which is a method for the preparation of alkenes from aldehydes and ketones . The compound is characterized by its crystalline structure and has a melting point of 268-270°C .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(4-Methylbenzyl)triphenylphosphonium bromide can be synthesized through the reaction of triphenylphosphine with 4-methylbenzyl bromide. The reaction typically involves the following steps :
- Dissolving triphenylphosphine in toluene.
- Adding 4-methylbenzyl bromide dropwise to the solution with ice-cooling.
- Stirring the mixture at room temperature for 2 hours.
- Filtering the formed solid and washing it with toluene and dry petroleum ether to remove unreacted triphenylphosphine.
Industrial Production Methods
Industrial production methods for (4-Methylbenzyl)triphenylphosphonium bromide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving automated systems for precise control of temperature, addition rates, and purification processes .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Methylbenzyl)triphenylphosphonium bromide primarily undergoes substitution reactions due to the presence of the phosphonium group. It is used in the Wittig reaction to form alkenes from aldehydes and ketones .
Common Reagents and Conditions
Reagents: Aldehydes or ketones, base (e.g., sodium hydride or potassium tert-butoxide).
Major Products
The major products formed from the reactions involving (4-Methylbenzyl)triphenylphosphonium bromide are alkenes. The specific structure of the alkene depends on the aldehyde or ketone used in the reaction .
Wissenschaftliche Forschungsanwendungen
(4-Methylbenzyl)triphenylphosphonium bromide has a wide range of applications in scientific research :
Chemistry: Used as a Wittig reagent for the synthesis of alkenes.
Biology: Employed in the study of biological pathways involving phosphonium compounds.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (4-Methylbenzyl)triphenylphosphonium bromide in the Wittig reaction involves the formation of a phosphonium ylide intermediate. This intermediate reacts with aldehydes or ketones to form an oxaphosphetane intermediate, which subsequently decomposes to yield the desired alkene and a triphenylphosphine oxide byproduct . The molecular targets and pathways involved are primarily related to the reactivity of the phosphonium ylide with carbonyl compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyltriphenylphosphonium bromide
- (4-Methoxybenzyl)triphenylphosphonium bromide
- (4-Fluorobenzyl)triphenylphosphonium bromide
- (4-Bromobenzyl)triphenylphosphonium bromide
Uniqueness
(4-Methylbenzyl)triphenylphosphonium bromide is unique due to the presence of the 4-methyl group, which can influence the reactivity and selectivity of the compound in chemical reactions. This makes it particularly useful in specific synthetic applications where the methyl group can provide steric or electronic effects .
Eigenschaften
Molekularformel |
C26H25BrP+ |
|---|---|
Molekulargewicht |
448.4 g/mol |
IUPAC-Name |
(4-methylphenyl)methyl-triphenylphosphanium;hydrobromide |
InChI |
InChI=1S/C26H24P.BrH/c1-22-17-19-23(20-18-22)21-27(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26;/h2-20H,21H2,1H3;1H/q+1; |
InChI-Schlüssel |
CEEKCHGNKYVTTM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3Z)-1-(4-chlorobenzyl)-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11961251.png)





![6-Ethoxy-benzo[b]thiophen-3-ol](/img/structure/B11961291.png)







